D-Tetrahydropalmatine
Overview
Description
D-Tetrahydropalmatine (D-THP) is a compound that belongs to the tetrahydroprotoberberines (THPBs) family, which are isolated from Chinese herbs. These compounds have been recognized for their unique pharmacological profile, acting as D2 dopamine receptor antagonists and D1 receptor agonists. D-THP, in particular, has been studied for its potential clinical use in the treatment of pain and drug addiction .
Synthesis Analysis
The asymmetric synthesis of tetrahydropalmatine has been achieved with high enantioselectivity. The key step involves a tandem 1,2-addition/ring-closure methodology, which allows for the complex functionalities to be established in one step. This synthesis route has been optimized to produce the desired compound with excellent enantioselectivity and reasonable yield . Additionally, a concise route to the 3-arylisoquinoline skeleton, which is a precursor to tetrahydropalmatine, has been developed using Lewis acid catalyzed C(sp3)-H bond functionalization .
Molecular Structure Analysis
Molecular modeling studies have been conducted to investigate the structural and bioactive potential of tetrahydropalmatine. Theoretical calculations within the framework of density functional theory (DFT) have been performed, and the results have been compared with experimental data. The molecular electronic properties of D-THP have been analyzed using different functionals, revealing insights into its reactivity and stability .
Chemical Reactions Analysis
D-THP has been shown to act as a monoamine depletor, affecting the concentrations of dopamine, noradrenaline, and serotonin in the rat monoaminergic neuronal system. The drug causes a depletion of these neurotransmitters, with dopamine being the most markedly affected. This suggests that D-THP increases the release of monoamines, although the release of the neurotransmitter may actually be impaired .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-THP have been studied through various methods. Supercritical fluid extraction (SFE) has been optimized to extract D-THP from the rhizome of Corydalis yanhusuo, with temperature identified as a significant factor affecting yield . High-performance displacement chromatography (HPDC) has been used to purify palmatine and its semi-synthetic derivative D-THP from crude extracts, demonstrating the hydrophilic nature of these compounds and the efficiency of HPDC in their purification . Additionally, a method involving molecularly imprinted monolithic columns has been developed for the direct determination of D-THP in traditional Chinese herbs, showcasing the compound's baseline separation and detection capabilities .
Scientific Research Applications
D-Tetrahydropalmatine (THP) is a tetrahydroproberine isoquinoline alkaloid that is widely present in some botanical drugs . It has attracted considerable attention because of its diverse pharmacological activities . Here are some of the scientific research applications of D-Tetrahydropalmatine:
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Anti-addiction
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Anti-inflammatory
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Analgesic
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Neuroprotective
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Antitumor
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Pharmacokinetic Studies
- Treatment of Acute Myocardial Ischemia
- Application: THP has been studied for its potential effects on acute myocardial ischemia (AMI) .
- Method: The target genes of THP and AMI were collected from various databases, and the overlapping target genes between THP and AMI were evaluated for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis and protein-protein interaction network analysis . The binding affinity between the protein and THP was assessed by molecular docking . Finally, the protective effects of THP on AMI model and oxygen and glucose deprivation (OGD) model of H9C2 cardiomyocyte were explored and the expression levels of target genes were detected by RT-qPCR in vivo and in vitro .
- Results: THP could improve cardiac function and alleviate myocardial injury in AMI. The underlying mechanism may be inhibition of inflammation, the improvement of energy metabolism, and the regulation of hormones .
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359548 | |
Record name | D-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Tetrahydropalmatine | |
CAS RN |
3520-14-7 | |
Record name | Tetrahydropalmatine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDROPALMATINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.